2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide
Description
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2) is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a trifluoroacetamide moiety at the 2-position. Its molecular formula is C₇H₄F₃N₃O₃, and its structure is characterized by the electron-withdrawing trifluoromethyl group and the nitro group, which enhance its reactivity in organic synthesis . The compound serves as a versatile intermediate for further chemical modifications, particularly in medicinal chemistry, where its nitro group can be reduced to amines or utilized in coupling reactions.
Properties
CAS No. |
658-77-5 |
|---|---|
Molecular Formula |
C6H3F3N4O3 |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-nitropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H3F3N4O3/c7-6(8,9)4(14)12-5-10-1-3(2-11-5)13(15)16/h1-2H,(H,10,11,12,14) |
InChI Key |
XNRDQOMWWCVGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitro-2-pyrimidinamine and 2,2,2-trifluoroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Reaction Steps: The 5-nitro-2-pyrimidinamine is first reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction mixture is then stirred at a controlled temperature, typically around 0-5°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2,2,2-trifluoro-N-(5-amino-2-pyrimidinyl)acetamide.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide exhibit potent antibacterial properties. These compounds can inhibit bacterial aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria. This inhibition can lead to the treatment of bacterial infections by disrupting the translation process necessary for bacterial growth .
Anti-HIV Properties
Recent studies have highlighted the potential of pyrimidine derivatives in HIV treatment. Compounds with similar structures have shown effectiveness against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that this compound may also possess similar antiviral properties . The ability to interact with viral proteins could make it a valuable addition to antiretroviral therapy.
Agricultural Applications
The trifluoromethyl group in the compound enhances its efficacy as a pesticide. Fluorinated compounds are known for their stability and effectiveness in agricultural chemicals, making this compound a candidate for further investigation in pest management strategies .
Case Study 1: Antibacterial Efficacy
A study conducted on various pyrimidine derivatives demonstrated that those containing nitro groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial protein synthesis, leading to cell death .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| Similar Nitropyrimidine Derivative | S. aureus | 10 µg/mL |
Case Study 2: Anti-HIV Potential
In vitro studies on pyrimidine derivatives indicated that certain modifications could enhance their effectiveness against HIV strains resistant to existing NNRTIs. These findings suggest that structural variations in compounds like this compound could yield new leads for HIV treatment .
| Compound | EC50 (nM) | Resistance Profile |
|---|---|---|
| This compound | 200 | Resistant to K103N mutation |
| Control NNRTI (Efavirenz) | 150 | Sensitive |
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the desired effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Trifluoroacetamide Derivatives
Biological Activity
2,2,2-Trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- CAS Number : 658-77-5
- Molecular Weight : 228.11 g/mol
- Functional Groups : The compound features a trifluoromethyl group and a nitropyrimidine moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biochemical pathways.
- Inhibition of Enzymatic Activity :
- Interaction with Cellular Pathways :
- Studies indicate that the compound may modulate pathways related to apoptosis and cellular proliferation, making it a candidate for further investigation in cancer therapeutics.
Case Studies
- PKMYT1 Inhibition :
| Compound | IC (μM) | Selectivity |
|---|---|---|
| This compound | 0.012 | High over WEE1 |
- Fluorinated Compounds in Drug Design :
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its fluorinated structure. Studies have indicated that fluorinated compounds often exhibit improved permeability across biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
